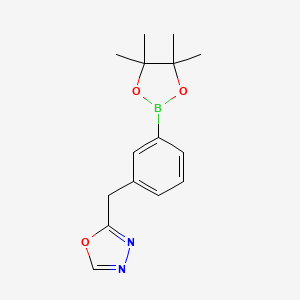

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole typically involves the formation of the boronic ester from the corresponding boronic acid. The process generally includes the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as washing and drying .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Aryl Halides: Reactants in Suzuki–Miyaura coupling.

Acids/Bases: Used in hydrolysis and protodeboronation reactions .

Major Products

Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

Boronic Acids: Formed from hydrolysis.

Deboronated Products: Formed from protodeboronation .

Aplicaciones Científicas De Investigación

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action for 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar reactions.

4-Pyrazoleboronic Acid Pinacol Ester: Used in organic synthesis with slightly different reactivity.

4-Aminophenylboronic Acid Pinacol Ester: Utilized in the synthesis of amine-containing compounds.

Uniqueness

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole is unique due to the presence of the 1,3,4-oxadiazole moiety, which imparts distinct electronic properties and reactivity compared to other boronic esters .

Actividad Biológica

The compound 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its antibacterial and antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol with appropriate reagents under controlled conditions. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods help confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a | S. aureus | 1.56 |

| 2b | B. subtilis | 0.78 |

| 2c | E. coli | 3.12 |

| 2d | P. aeruginosa | 6.25 |

The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have shown antifungal activity. Compounds were tested against fungi such as Candida albicans and Aspergillus niger. The results indicated promising antifungal potential with varying degrees of effectiveness .

Case Studies

Several studies have assessed the biological activity of oxadiazole derivatives:

- Antimicrobial Assessment : A comprehensive study synthesized a series of oxadiazole derivatives and evaluated their antibacterial and antifungal activities using standard protocols. The most potent compounds were identified through MIC testing against multiple strains .

- Molecular Docking Studies : Molecular docking simulations were conducted to predict the binding affinity of these compounds to target proteins involved in bacterial metabolism. Results indicated that certain derivatives had strong interactions with key enzymes like peptide deformylase .

- Structure-Activity Relationship (SAR) : Researchers analyzed the relationship between structural features of oxadiazole derivatives and their biological activities. Variations in substituents significantly influenced antimicrobial efficacy .

Propiedades

IUPAC Name |

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(8-12)9-13-18-17-10-19-13/h5-8,10H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVDDVLBIJVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.